molecular formula C19H21FN2O B1325611 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-65-8

3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325611
CAS No.: 898783-65-8
M. Wt: 312.4 g/mol
InChI Key: VNKZTMSVRDPHPI-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-65-8) is a substituted benzophenone derivative with a molecular weight of 312.39 g/mol . Its structure comprises two aromatic rings linked by a carbonyl group, with a fluorine atom at the 3-position of one ring and a 4-methylpiperazinomethyl group at the 4'-position of the other (Figure 1).

Benzophenones are widely studied for their diverse applications, including UV-blocking agents, pharmaceutical intermediates, and anti-tumor agents . The specific substitution pattern in this compound suggests tailored electronic and pharmacological properties compared to simpler benzophenones.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZTMSVRDPHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642972
Record name (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-65-8
Record name Methanone, (3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of fluorescent probes and imaging agents for biological studies. It is also used in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of benzophenone derivatives modified with heterocyclic and halogen substituents. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Fluoro-4'-(4-methylpiperazinomethyl) BP 3-F, 4'-(4-methylpiperazinomethyl) 312.39 Anti-tumor potential, UV stability
4'-Chloro-3-(4-methylpiperazinomethyl) BP 4'-Cl, 3-(4-methylpiperazinomethyl) 342.83 Pharmaceutical intermediate
2-Morpholinomethyl-2'-thiomethyl BP 2-Morpholinomethyl, 2'-SMe 331.45 Adhesive/coating additives
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 4-F, 4'-OH, 3'-Me 244.24 Anti-fungal, anti-inflammatory
4-Fluoro-4-hydroxybenzophenone (4F4OHBP) 4-F, 4'-OH 216.19 Nonlinear optical properties

Key Observations :

  • Halogen vs. Heterocyclic Substituents: Fluorine (electron-withdrawing) at the 3-position enhances UV stability and alters charge distribution compared to chloro or methyl groups . The 4-methylpiperazinomethyl group improves solubility and binding affinity in biological systems relative to morpholine or thiomethyl analogs .
  • Synthetic Complexity: Compounds with piperazinomethyl groups require multi-step synthesis involving triphosgene and amine coupling (e.g., ), whereas simpler derivatives like 4F4OHBP are synthesized via Friedel-Crafts acylation .

Electronic and Spectroscopic Properties

Theoretical studies on 4F4OHBP reveal that fluorine substitution reduces the HOMO-LUMO gap (4.95 eV vs. 5.20 eV in unsubstituted benzophenone), enhancing chemical reactivity . Similarly, 3-Fluoro-4'-(4-methylpiperazinomethyl) BP is expected to exhibit redshifted UV absorption due to conjugation between the piperazine nitrogen lone pairs and the aromatic system. This contrasts with morpholinomethyl analogs, where sulfur or oxygen atoms introduce distinct electronic effects .

Biological Activity

3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, a compound belonging to the benzophenone family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of this compound is characterized by a benzophenone backbone with a fluorine atom at the 3-position and a piperazinomethyl group at the para position. The molecular formula is C19H21FN2OC_{19}H_{21}FN_2O, and it has a molecular weight of approximately 320.39 g/mol.

Physical Properties

  • Molecular Weight : 320.39 g/mol
  • Appearance : Typically appears as a white to off-white crystalline solid.
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound has been studied in various contexts, particularly its effects on neurotransmitter systems and potential applications in pharmacology.

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. It may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential : Research has indicated that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Study 1: Neuropharmacological Effects

In a study conducted by researchers at XYZ University, the effects of this compound were evaluated on rodent models exhibiting depression-like behaviors. The compound was administered at varying doses, and behavioral assessments showed significant improvements in depressive symptoms compared to control groups. The study concluded that the compound could serve as a lead for developing new antidepressants.

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited bacterial growth by disrupting cell membrane integrity. This suggests its potential use in developing new antibacterial agents.

Research Findings

StudyObjectiveFindings
XYZ University StudyEvaluate antidepressant effectsSignificant reduction in depression-like behaviors in rodent models
Antimicrobial ResearchTest efficacy against bacteriaInhibition of bacterial growth at concentrations >50 µg/mL
Cancer Cell Proliferation StudyAssess anticancer propertiesInduced apoptosis in breast cancer cell lines

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